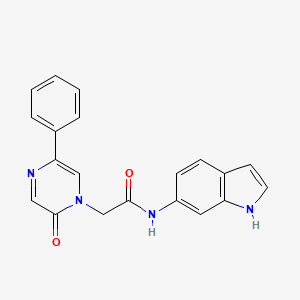

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Description

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 1H-indol-6-yl group linked via an acetamide bridge to a 5-phenylpyrazin-2-one moiety. The indole moiety, particularly at the 6-position, may influence binding interactions, while the pyrazinone ring could contribute to metabolic stability or hydrogen-bonding capacity.

Properties

Molecular Formula |

C20H16N4O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |

InChI |

InChI=1S/C20H16N4O2/c25-19(23-16-7-6-15-8-9-21-17(15)10-16)13-24-12-18(22-11-20(24)26)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,23,25) |

InChI Key |

DDBZHBNRRXTPEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H16N4O2 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide |

| InChI Key | DDBZHBNRRXTPEK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including compounds similar to N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide. Specifically, indole-based compounds have been evaluated for their ability to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). For instance, a series of indole derivatives demonstrated moderate to potent inhibitory effects against RdRp, with IC50 values ranging from 3.35 μM to 7.50 μM, indicating that structural modifications can enhance antiviral potency .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. A related compound, N-(1-methyl-1H-indol-3-yl)methyl-acetamide, showed significant antiproliferative activity against various cancer cell lines, such as HeLa and MCF-7, with IC50 values as low as 0.34 μM . The mechanism of action often involves apoptosis induction and cell cycle arrest, particularly in the G2/M phase .

The mechanism by which N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide exerts its biological effects may involve:

- Enzyme Inhibition : Compounds targeting viral polymerases or cancer-related enzymes.

- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

Study 1: Antiviral Efficacy

A study focused on the evaluation of various indole derivatives against SARS-CoV-2 found that modifications to the indole structure significantly influenced antiviral activity. Compounds with additional aromatic groups exhibited enhanced potency due to improved binding interactions with viral targets .

Study 2: Anticancer Activity

In another case study, a series of indole-based compounds were tested against multiple cancer cell lines. The results indicated that specific substitutions on the indole ring could lead to substantial increases in cytotoxicity. For example, the introduction of methoxy groups enhanced activity against breast cancer cells .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Comparative Observations

Indole Positional Isomerism: The target compound’s indol-6-yl group distinguishes it from analogs with indol-3-yl substitutions (e.g., ).

Heterocyclic Core Variations: Pyrazinone (target) vs. pyrazolo-pyrimidine () or quinoline (): Pyrazinones are less sterically hindered than fused bicyclic systems, possibly enhancing solubility. Quinoline derivatives () exhibit higher molecular weights (>500 Da), which may limit bioavailability compared to the target compound .

Functional Group Impact: Antioxidant activity in coumarin-thiazolidinone hybrids () is attributed to radical scavenging via lactone and amide carbonyl groups. The target compound lacks a coumarin system but includes a phenyl-pyrazinone motif, which could modulate redox properties differently . Sulfanyl groups () may enhance metal chelation or thiol-disulfide exchange, whereas the target compound’s acetamide bridge prioritizes hydrogen-bonding interactions .

Synthetic Routes: The target compound likely shares synthesis steps with analogs, such as cyclization (e.g., ) or coupling reactions (). However, its pyrazinone ring formation may require specialized conditions, such as oxidative cyclization or Pd-catalyzed cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.